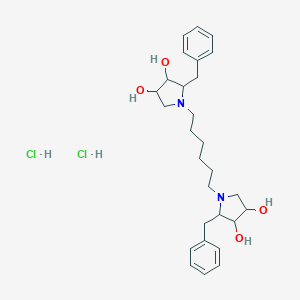![molecular formula C13H29NOSi B119857 3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine CAS No. 146667-82-5](/img/structure/B119857.png)
3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine is a synthetic organic compound with the molecular formula C13H29NOSi. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is notable for its structural features, which include a piperidine ring and a silyl ether group, making it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine and tert-butyldimethylsilyl chloride.
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This step forms the silyl ether.
Alkylation: The protected intermediate is then subjected to alkylation with an appropriate alkyl halide, such as 2-bromoethylamine, under basic conditions to introduce the ethyl group.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would follow similar steps but with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the silyl ether group.
Substitution: Nucleophilic substitution reactions can replace the silyl ether group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated piperidine derivative, while substitution could produce a variety of functionalized piperidines.
Scientific Research Applications
3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: Research into potential therapeutic agents often utilizes this compound as a precursor or intermediate.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The silyl ether group can protect reactive sites during chemical reactions, allowing for selective modifications.
Comparison with Similar Compounds
Similar Compounds
- 3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-morpholine
- 3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-pyrrolidine
Uniqueness
Compared to similar compounds, 3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine is unique due to its specific structural features, which confer distinct reactivity and stability. The presence of the piperidine ring and the silyl ether group makes it particularly useful in synthetic chemistry as a versatile intermediate.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
tert-butyl-dimethyl-(2-piperidin-3-ylethoxy)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29NOSi/c1-13(2,3)16(4,5)15-10-8-12-7-6-9-14-11-12/h12,14H,6-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHDWFMJLMOWCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1CCCNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29NOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434581 |
Source


|
| Record name | 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146667-82-5 |
Source


|
| Record name | 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
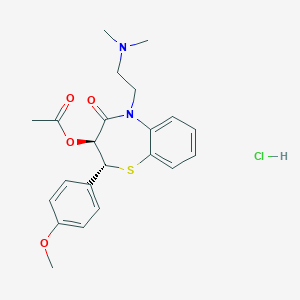
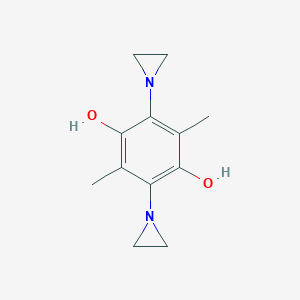
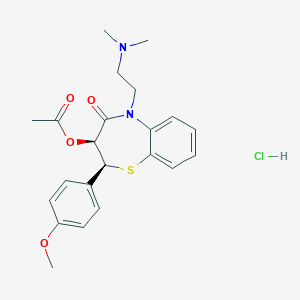

![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B119796.png)
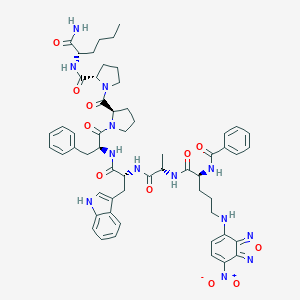
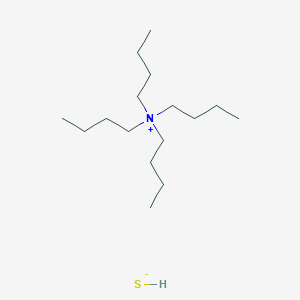
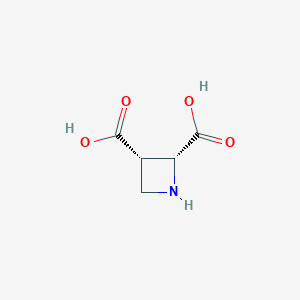
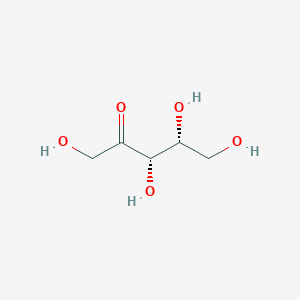
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B119809.png)
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone](/img/structure/B119813.png)


